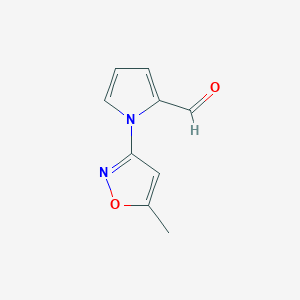
1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
The compound "1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into similar heterocyclic compounds and their structures, which can be useful for understanding the general characteristics of such compounds. For instance, heterocyclic carbaldehydes like those mentioned in the papers often exhibit interesting chemical and physical properties due to the presence of multiple reactive sites and the potential for intermolecular interactions .
Synthesis Analysis
The synthesis of heterocyclic carbaldehydes can involve a series of reactions, as seen in the
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
- Single Molecule Magnets : A study by Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand for the coordination of paramagnetic transition metal ions. This work led to the creation of a {Mn(III)25} barrel-like cluster demonstrating single-molecule magnetic behavior, an important property in the development of high-density data storage materials and quantum computing (Giannopoulos et al., 2014).
Organic Synthesis and Antimicrobial Research
- Antimicrobial Agents : Bhat et al. (2016) synthesized new pyrazole derivatives, including compounds similar to 1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde, which exhibited broad-spectrum antimicrobial activities. These compounds are potential candidates for developing new antimicrobial drugs (Bhat et al., 2016).
Medicinal Chemistry
- Antifungal and Antibacterial Agents : Research by an anonymous group in 2020 investigated derivatives of pyrrole consisting of chlorine, amide, and 1,3-oxazole fragments, similar to the target compound. These derivatives were found to be effective against Staphylococcus and Candida albicans, indicating their potential as antimicrobial agents (Anonymous, 2020).
Materials Science
- Metalloporphyrins Synthesis : Farhanullah et al. (2009) described the synthesis of heteroaryldipyrromethanes and metalloporphyrins using derivatives of pyrrole-2-carbaldehyde. Metalloporphyrins are crucial in fields like catalysis, organic electronics, and photodynamic therapy (Farhanullah et al., 2009).
Chemical Synthesis Techniques
- Microwave Irradiation Synthesis : Gašparová et al. (2005) utilized microwave irradiation for synthesizing substituted furo[3,2-b]pyrrole-5-carbohydrazides from related compounds, demonstrating the efficiency of microwave techniques in organic synthesis (Gašparová et al., 2005).
Asymmetric Synthesis
- Tetrahydropyrrolopyrazines Synthesis : Gualandi et al. (2011) researched the asymmetric synthesis of tetrahydropyrrolo[1,2-a]pyrazines, using 1-(2-haloethyl)pyrrole-2-carbaldehydes, which are structurally related to the compound of interest. Such research is crucial in the synthesis of complex organic molecules with potential pharmaceutical applications (Gualandi et al., 2011).
Food Science
- Natural Product Isolation : Kikuchi et al. (2015) isolated new compounds from watermelon seeds, including pyrazole-alkaloids with a pyrrole ring, highlighting the role of pyrrole derivatives in the study of natural products and their potential health benefits (Kikuchi et al., 2015).
Mecanismo De Acción
Target of Action
It’s worth noting that oxazole derivatives have been evaluated for their affinity at adenosine a1 and a2a receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the compound’s potential interaction with adenosine receptors , it may influence processes regulated by these receptors, such as inflammation, neurotransmission, and cardiovascular function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-5-9(10-13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRQMKXVNMMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




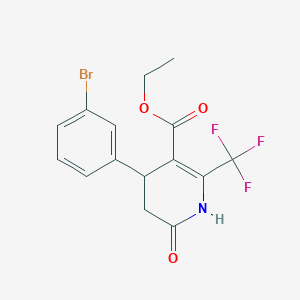
![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)
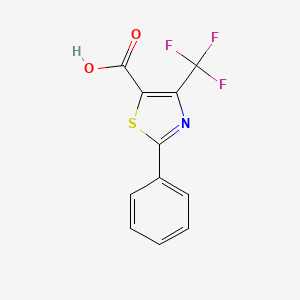

![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)
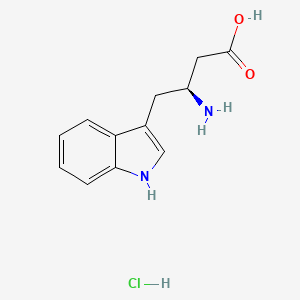

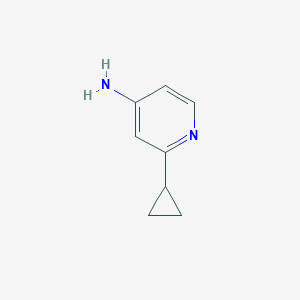
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)
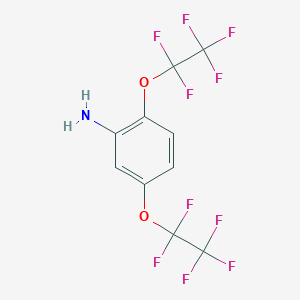
![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)
